(1-Carboxylatotridecyl)trimethylammonium
Description
(1-Carboxylatotridecyl)trimethylammonium is a quaternary ammonium compound characterized by a tridecyl hydrocarbon chain, a terminal carboxylate group, and a trimethylammonium cationic head. These compounds are widely studied for their physicochemical behavior, biological activity, and industrial applications, particularly in pharmaceuticals and antimicrobial formulations .
Properties
CAS No. |
686-83-9 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)tetradecanoate |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(19)20)18(2,3)4/h16H,5-15H2,1-4H3 |
InChI Key |
LVBSECZFJBGOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)[O-])[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Carboxylatotridecyl)trimethylammonium can be synthesized through the oxidation of tridecylamine. The common synthetic route involves the following steps:
Oxidation of Tridecylamine: Tridecylamine is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the corresponding carboxylic acid.
Quaternization: The carboxylic acid is then reacted with trimethylamine to form (1-Carboxylatotridecyl)trimethylammonium.
Industrial Production Methods
In industrial settings, the production of (1-Carboxylatotridecyl)trimethylammonium typically involves large-scale oxidation reactions followed by quaternization. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in well-ventilated reactors to avoid the accumulation of hazardous fumes .
Chemical Reactions Analysis
Types of Reactions
(1-Carboxylatotridecyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, hydroxides.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Carboxylatotridecyl)trimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of (1-Carboxylatotridecyl)trimethylammonium involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Alkyl Chain Length and Substituent Effects
(1-Carboxylatotridecyl)trimethylammonium vs. Cetyltrimethylammonium Chloride (CTAC) :
- CTAC (C₁₆ alkyl chain) lacks a carboxylate group but shares a trimethylammonium head. The longer alkyl chain in CTAC enhances its surfactant properties, while the carboxylate in the target compound may improve solubility and biocompatibility .
- Biological Impact : Longer alkyl chains (e.g., CTAC) correlate with stronger membrane disruption in antimicrobial applications, whereas carboxylate groups (as in the target compound) may reduce cytotoxicity .
- Triethylammonium vs. Trimethylammonium Derivatives: Replacing trimethylammonium with triethylammonium (e.g., in acetylcholine analogues) reduces receptor activation due to steric hindrance from bulkier ethyl groups. This highlights the sensitivity of biological activity to minor structural changes .
Functional Group Modifications
- Vancomycin Derivatives :
Physicochemical Properties
Antimicrobial Activity
- Vancomycin Analogues :
- Water-Soluble Peroxides :
Receptor Interactions
- Muscarinic/Nicotinic Receptors: Trimethylammonium compounds (e.g., acetylcholine analogues) activate receptors more effectively than triethylammonium derivatives. Substituents like hydroxyl or amino groups further modulate activity by altering water structure near receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
